N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(17-7-8-19-20(12-17)27-10-9-26-19)24-22-23-18(13-28-22)16-6-5-14-3-1-2-4-15(14)11-16/h5-8,11-13H,1-4,9-10H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWMINXXXYAPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding. The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways. The specific pathways and downstream effects would depend on the nature of the target.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies are needed to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Biological Activity
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 300.37 g/mol
- CAS Number : 75490-28-7
The structure includes a thiazole moiety linked to a tetrahydronaphthalene group and a benzodioxine ring, which contribute to its biological properties.
The precise mechanisms of action for this compound are still under investigation. However, it is believed that the compound interacts with various biological targets involved in cell signaling pathways:
- Retinoic Acid Receptor Gamma : The compound may modulate pathways related to cell growth and differentiation by binding to this receptor.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes linked to disease processes.
Anticonvulsant Properties
Research indicates that thiazole derivatives exhibit anticonvulsant activities. For instance:
- Case Study : An analogue of the compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in anti-pentylenetetrazol (PTZ) assays. This suggests potential for treating epilepsy or seizure disorders .
Antitumor Activity
Compounds with similar structures have been tested for anticancer properties:
- Case Study : Novel thiazole-integrated compounds showed significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values less than that of doxorubicin against A549 lung adenocarcinoma cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Moiety | Essential for cytotoxic activity |
| Tetrahydronaphthalene Group | Enhances interaction with biological targets |
| Substituents on Aromatic Rings | Modulate potency and selectivity |
The presence of electron-withdrawing groups has been linked to increased efficacy in certain derivatives.
Research Findings
Several studies have provided insights into the biological activity of similar compounds:
- Anticonvulsant Activity : Compounds with thiazole rings were found to significantly reduce seizure activity in animal models.
- Cytotoxicity Studies : Various thiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines with varying IC50 values.
Table 1: Biological Activity Summary
| Activity Type | Model/Assay | Result |
|---|---|---|
| Anticonvulsant | PTZ Model | ED50 = 18.4 mg/kg |
| Antitumor | A549 Cell Line | IC50 < Doxorubicin |
| Cytotoxicity | NIH/3T3 Cell Line | Selective against cancer |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis typically involves coupling the tetrahydronaphthalenyl-thiazole moiety with the benzodioxine-carboxamide group via condensation reactions. Critical parameters include:
- Temperature control (e.g., reflux in acetonitrile for cyclization steps) .
- pH modulation during amide bond formation to avoid side reactions .
- Catalyst selection (e.g., iodine and triethylamine for cyclization) . Yields are optimized by monitoring reaction progress via TLC and isolating intermediates through column chromatography .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what spectral markers should be prioritized?
- NMR spectroscopy : Focus on the thiazole C-H protons (δ 7.5–8.5 ppm), benzodioxine aromatic protons (δ 6.5–7.2 ppm), and carboxamide NH signals (δ 10–12 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzodioxine and thiazole groups .
- IR spectroscopy : Validate C=O (1650–1700 cm⁻¹) and C-S-C (600–700 cm⁻¹) stretches .
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence polarization or calorimetry to quantify binding affinities. Cell viability assays (MTT or resazurin) can assess cytotoxicity in cancer lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the tetrahydronaphthalenyl and benzodioxine moieties?
- Substituent variation : Synthesize analogs with halogenated or alkylated tetrahydronaphthalenyl groups to test hydrophobicity effects .
- Scaffold truncation : Remove the benzodioxine ring to evaluate its contribution to target binding .
- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to probe electronic effects . Validate SAR using crystallography or molecular dynamics simulations to map binding interactions .
Q. What computational strategies predict binding affinity with enzymatic targets, and how are docking results validated?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., GSK-3β) or proteases. Prioritize docking scores (<-8 kcal/mol) and hydrogen bonding with catalytic residues .
- MD simulations : Run 100-ns trajectories to assess binding stability and free energy calculations (MM-PBSA) .
- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How should researchers address discrepancies in biological activity data across assays?
- Orthogonal assays : Replicate results using complementary methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
- Solubility checks : Measure solubility in assay buffers (e.g., DMSO vs. aqueous solutions) to rule out aggregation artifacts .
- Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain variability .
Methodological Notes
- Contradictory data resolution : Cross-reference synthetic protocols (e.g., cyclization conditions in vs. ) to identify procedural inconsistencies.
- Safety in handling : Follow P201/P202 guidelines (use fume hoods, avoid ignition sources) due to the compound’s reactive thiazole and carboxamide groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
